AR-A 2

Description

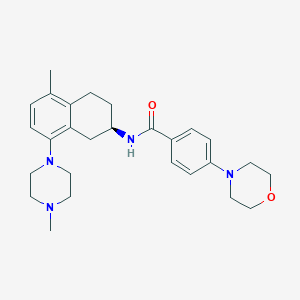

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O2/c1-20-3-10-26(31-13-11-29(2)12-14-31)25-19-22(6-9-24(20)25)28-27(32)21-4-7-23(8-5-21)30-15-17-33-18-16-30/h3-5,7-8,10,22H,6,9,11-19H2,1-2H3,(H,28,32)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDRUIHIJWCTIY-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@H](CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027304 | |

| Record name | 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220051-79-6 | |

| Record name | AR-A000002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220051796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-A000002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3CZ2XB4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR-A014418: A Technical Guide to its Mechanism of Action as a Selective GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This technical guide provides an in-depth overview of the mechanism of action of AR-A014418, detailing its biochemical properties, its effects on cellular signaling pathways, and its activity in various disease models. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Inhibition of GSK-3

AR-A014418 functions as a specific inhibitor of GSK-3, a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions, including Alzheimer's disease, neuropathic pain, and cancer.[1][2] The inhibitory action of AR-A014418 is achieved through its direct binding to the ATP-binding pocket of GSK-3, thereby preventing the phosphorylation of its downstream substrates.[1]

Biochemical Potency and Selectivity

AR-A014418 demonstrates high potency and selectivity for GSK-3. It inhibits GSK-3 in an ATP-competitive manner with a reported half-maximal inhibitory concentration (IC50) of 104 ± 27 nM and a Ki of 38 nM.[1] Importantly, AR-A014418 exhibits a high degree of selectivity for GSK-3 over other kinases, including closely related cyclin-dependent kinases (CDKs) such as cdk2 and cdk5, for which the IC50 is greater than 100 µM.[1] A screening against a panel of 26 other kinases also confirmed its high specificity for GSK-3.

Table 1: In Vitro Inhibitory Activity of AR-A014418

| Target Kinase | IC50 | Ki | Inhibition Mechanism | Reference |

| GSK-3 | 104 ± 27 nM | 38 nM | ATP-competitive | |

| cdk2 | > 100 µM | - | - | |

| cdk5 | > 100 µM | - | - |

Structural Basis of Inhibition

The co-crystallization of AR-A014418 with GSK-3β has provided structural insights into its mechanism of action. These studies reveal that AR-A014418 binds within the ATP pocket of the enzyme, forming specific interactions that account for its potent and selective inhibition.

Effects on Cellular Signaling Pathways

By inhibiting GSK-3, AR-A014418 modulates several downstream signaling pathways, leading to a range of biological effects observed in cellular and in vivo models.

Tau Phosphorylation

In the context of Alzheimer's disease, GSK-3 is a key kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau. AR-A014418 has been shown to inhibit the phosphorylation of tau at GSK-3 specific sites, such as Ser-396, in cells stably expressing human four-repeat tau protein.

Neuroprotection

AR-A014418 demonstrates neuroprotective effects in various models. It can protect N2A neuroblastoma cells from cell death induced by the inhibition of the PI3K/Akt survival pathway. Furthermore, it has been shown to inhibit neurodegeneration mediated by β-amyloid peptide in hippocampal slices.

Notch Signaling Pathway

In pancreatic cancer cells, AR-A014418 has been found to suppress cell growth by inhibiting the GSK-3-mediated stabilization of Notch1. The inhibitor's effect is primarily mediated through a reduction in the phosphorylation of GSK-3α, which in turn leads to a decrease in Notch1 levels.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of AR-A014418.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of AR-A014418 against GSK-3 and other kinases.

Methodology:

-

Enzyme: Recombinant human GSK-3β.

-

Substrate: A synthetic peptide substrate, such as a pre-phosphorylated peptide (e.g., p-GS2).

-

ATP: Radiolabeled [γ-³²P]ATP is used to track phosphorylation.

-

Procedure:

-

The kinase, substrate, and varying concentrations of AR-A014418 are incubated in a kinase reaction buffer.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

After a defined incubation period, the reaction is stopped.

-

The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Tau Phosphorylation Assay

Objective: To assess the effect of AR-A014418 on tau phosphorylation in a cellular context.

Methodology:

-

Cell Line: A cell line stably expressing human four-repeat tau protein (e.g., 3T3 fibroblasts).

-

Treatment: Cells are treated with varying concentrations of AR-A014418 for a specified duration.

-

Lysis: Cells are lysed, and protein concentration is determined.

-

Western Blotting:

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated tau at a GSK-3 site (e.g., anti-pS396-tau).

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody against total tau to normalize for protein loading.

-

Neuroprotection Assay in N2A Cells

Objective: To evaluate the protective effect of AR-A014418 against induced cell death.

Methodology:

-

Cell Line: Mouse neuroblastoma N2A cells.

-

Induction of Cell Death: Cell death is induced by inhibiting the PI3K/Akt survival pathway, for example, by using the PI3K inhibitor LY294002.

-

Treatment: Cells are co-treated with the cell death-inducing agent and varying concentrations of AR-A014418.

-

Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT assay or by using fluorescent dyes that distinguish between live and dead cells (e.g., calcein-AM and ethidium homodimer-1).

Pancreatic Cancer Cell Growth Assay

Objective: To determine the effect of AR-A014418 on the proliferation of pancreatic cancer cells.

Methodology:

-

Cell Lines: Human pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1).

-

Treatment: Cells are treated with a dose range of AR-A014418 for various time points.

-

Cell Viability Assay: Cell proliferation is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

In Vivo Neuropathic Pain Model

Objective: To investigate the analgesic effects of AR-A014418 in an animal model of neuropathic pain.

Methodology:

-

Animal Model: A model of neuropathic pain is induced in rodents, for example, by chronic constriction injury (CCI) of the sciatic nerve.

-

Drug Administration: AR-A014418 is administered to the animals, typically via intraperitoneal (i.p.) injection.

-

Behavioral Testing: The response to noxious and non-noxious stimuli is assessed to measure pain-related behaviors. This can include:

-

Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves' test) to determine the paw withdrawal latency.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AR-A014418 and a typical experimental workflow for its characterization.

Caption: AR-A014418 inhibits active GSK-3, impacting downstream pathways.

Caption: A typical workflow for characterizing AR-A014418's mechanism of action.

Conclusion

AR-A014418 is a valuable research tool for investigating the physiological and pathological roles of GSK-3. Its high potency and selectivity make it a suitable compound for dissecting the intricate signaling networks regulated by this kinase. The data and protocols presented in this guide provide a comprehensive resource for researchers working with AR-A014418 and for those interested in the development of GSK-3 inhibitors for therapeutic applications.

References

AR-A 2 GSK-3β signaling pathway

An In-depth Technical Guide to the AR-A014418 GSK-3β Signaling Pathway

Clarification on Compound Nomenclature: Initial research indicates a likely confusion between "AR-A 2" and the well-characterized Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, AR-A014418 . "this compound" (also known as AR-A000002) is a selective 5-HT1B receptor antagonist. This guide will focus on AR-A014418 as the relevant GSK-3β inhibitor.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The β isoform, GSK-3β, is particularly implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and various cancers.[1][2] AR-A014418 has emerged as a potent, selective, and ATP-competitive inhibitor of GSK-3β, making it an invaluable tool for elucidating the intricacies of the GSK-3β signaling pathway and as a potential therapeutic agent.[2][3]

Mechanism of Action of AR-A014418

AR-A014418 exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the enzyme's active site. This competitive inhibition prevents the transfer of a phosphate group from ATP to the serine or threonine residues of GSK-3β's substrates. Kinetic studies have confirmed this mechanism, with double-reciprocal plots of GSK-3β activity in the presence of varying concentrations of ATP and AR-A014418 showing lines that intersect on the y-axis, a characteristic of competitive inhibition. The co-crystallization of AR-A014418 with GSK-3β has provided a detailed understanding of the inhibitor's interaction within the ATP-binding pocket, revealing the structural basis for its high selectivity.

Quantitative Data

The following tables summarize the key quantitative data for AR-A014418, demonstrating its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (GSK-3β) | 104 nM (± 27 nM) | Cell-free kinase assay | |

| Ki (GSK-3β) | 38 nM | Cell-free kinase assay | |

| IC50 (Tau Phosphorylation at Ser-396) | 2.7 µM | 3T3 fibroblasts expressing human four-repeat tau protein |

| Kinase | IC50 | Reference |

| GSK-3β | 104 nM | |

| cdk2 | > 100 µM | |

| cdk5 | > 100 µM | |

| 26 other kinases | No significant inhibition |

The GSK-3β Signaling Pathway and the Role of AR-A014418

GSK-3β is a key downstream effector in several major signaling cascades, most notably the PI3K/Akt and Wnt/β-catenin pathways.

PI3K/Akt Pathway

In the PI3K/Akt pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K, which in turn activates Akt (also known as Protein Kinase B). Akt then phosphorylates GSK-3β at Serine 9, leading to its inactivation. This inactivation of GSK-3β prevents it from phosphorylating and thereby targeting its downstream substrates for degradation. AR-A014418 can mimic the effect of Akt activation by directly inhibiting GSK-3β activity. This has been shown to protect neuronal cells from death induced by the blockage of the PI3K/Akt survival pathway.

Wnt/β-catenin Pathway

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates target gene expression. By inhibiting GSK-3β, AR-A014418 can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target genes.

Caption: The GSK-3β signaling pathway and the inhibitory action of AR-A014418.

Experimental Protocols

In Vitro Kinase Assay for AR-A014418 Potency

This protocol is adapted from methods used to characterize AR-A014418.

Objective: To determine the IC50 of AR-A014418 for GSK-3β.

Materials:

-

Recombinant human GSK-3 (a mix of α and β isoforms)

-

AR-A014418

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-33P]ATP

-

Unlabeled ATP

-

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/25 µl BSA

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO.

-

In a microtiter plate, add the biotinylated peptide substrate to a final concentration of 2 µM in the assay buffer.

-

Add recombinant human GSK-3 to the wells.

-

Add the serially diluted AR-A014418 or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP (final concentration 1 µM) in 50 mM Mg(Ac)2.

-

Incubate for 20 minutes at room temperature.

-

Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.

-

Measure the incorporation of 33P into the peptide substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of AR-A014418 and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for an in vitro kinase assay to determine the potency of AR-A014418.

Western Blot for Phospho-Tau in a Cellular Context

Objective: To assess the effect of AR-A014418 on the phosphorylation of a GSK-3β substrate (e.g., Tau at Ser-396) in cells.

Materials:

-

Cell line (e.g., 3T3 fibroblasts expressing human tau, or SH-SY5Y neuroblastoma cells)

-

AR-A014418

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Tau (Ser-396), anti-total-Tau, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of AR-A014418 for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Tau (Ser-396) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Tau and a loading control (e.g., β-actin) to normalize the data.

Downstream Cellular Effects of AR-A014418

Inhibition of GSK-3β by AR-A014418 has been demonstrated to have a range of effects in various cellular and in vivo models:

-

Neuroprotection: AR-A014418 inhibits the phosphorylation of tau at GSK-3β-specific sites, a key event in the pathology of Alzheimer's disease. It also protects cultured neuronal cells from cell death and inhibits neurodegeneration mediated by β-amyloid peptide in hippocampal slices.

-

Cancer Cell Growth Suppression: In several cancer cell lines, including pancreatic and neuroblastoma cells, AR-A014418 treatment leads to a dose-dependent reduction in cell growth and induces apoptosis. This effect can be mediated through the downregulation of pathways such as Notch1.

-

Antidepressant-like Effects: In animal models, AR-A014418 has been shown to produce antidepressant-like effects, suggesting a role for GSK-3β in mood regulation.

-

Neuropathic Pain Reduction: AR-A014418 has demonstrated the ability to reduce neuropathic pain in animal models, potentially through the modulation of proinflammatory cytokines.

Conclusion

AR-A014418 is a highly selective and potent ATP-competitive inhibitor of GSK-3β. Its ability to modulate key signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, has made it an indispensable research tool. The diverse cellular effects observed upon treatment with AR-A014418, from neuroprotection to cancer cell growth inhibition, underscore the critical role of GSK-3β in health and disease and highlight the therapeutic potential of targeting this kinase. This guide provides a comprehensive overview of the core aspects of the AR-A014418 GSK-3β signaling pathway, offering valuable information for researchers and drug development professionals.

References

The Discovery and Synthesis of AR-A014418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-A014418, chemically known as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). As an ATP-competitive inhibitor, it has emerged as a significant pharmacological tool for investigating the cellular functions of GSK-3β and as a potential therapeutic agent for a range of pathologies, including Alzheimer's disease, neuropathic pain, and certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AR-A014418, including detailed experimental protocols and a summary of its quantitative data.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various diseases, making it a compelling target for drug discovery. AR-A014418 was identified as a highly specific inhibitor of GSK-3, demonstrating minimal activity against other kinases, which underscores its value in elucidating the specific roles of GSK-3 in complex signaling networks.[2][3]

Quantitative Pharmacological Data

The inhibitory activity and selectivity of AR-A014418 have been extensively characterized. The following tables summarize the key quantitative data from various in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| GSK-3β IC50 | 104 ± 27 nM | Cell-free assay with recombinant human GSK-3 | [2][3] |

| GSK-3β Ki | 38 nM | ATP-competitive inhibition assay | |

| Tau Phosphorylation IC50 | 2.7 µM | Inhibition of tau phosphorylation at Ser-396 in 3T3 cells | |

| Selectivity (cdk2 IC50) | > 100 µM | Cell-free kinase assay | |

| Selectivity (cdk5 IC50) | > 100 µM | Cell-free kinase assay | |

| Table 1: In Vitro Inhibitory Activity and Selectivity of AR-A014418 |

| Cell Line | Effect | Concentration/Dose | Reference |

| N2A Neuroblastoma | Protection from cell death induced by PI3K/PKB pathway blockage | Not specified | |

| Hippocampal Slices | Inhibition of β-amyloid-mediated neurodegeneration | Not specified | |

| NGP and SH-SY5Y | Suppression of neuroblastoma cell growth | Not specified | |

| Pancreatic Cancer Cells | Dose-dependent reduction in cell viability | Up to 20 µM | |

| Table 2: Cellular Activity of AR-A014418 |

Synthesis of AR-A014418

The synthesis of AR-A014418 is a straightforward process involving the reaction of 2-amino-5-nitrothiazole with an appropriate isocyanate.

Synthetic Scheme

Caption: Synthetic workflow for AR-A014418.

Experimental Protocol

Materials:

-

2-amino-5-nitrothiazole

-

4-methoxybenzyl isocyanate or 4-methoxyphenyl isocyanate

-

N,N-dimethylformamide (DMF), dry

Procedure:

-

In a suitable reaction vessel, dissolve equimolar amounts of 2-amino-5-nitrothiazole and 4-methoxybenzyl isocyanate (or 4-methoxyphenyl isocyanate) in dry N,N-dimethylformamide.

-

The reaction can be carried out under two different conditions:

-

Microwave Synthesis: Heat the mixture in a microwave reactor for 1 hour at 403 K (130 °C) under a nitrogen atmosphere.

-

Conventional Synthesis: Stir the mixture at room temperature in N,N-dimethylformamide.

-

-

Upon completion of the reaction, the product, AR-A014418, is typically isolated. The reported yield for the conventional synthesis is 22%.

-

Purification can be achieved through crystallization. X-ray quality crystals have been obtained by slow evaporation from a solution of ethyl acetate/hexane (50/50) containing 5% ethanol.

Biological Assays and Mechanism of Action

GSK-3β Inhibition Assay (Cell-Free)

Principle: This assay measures the ability of AR-A014418 to inhibit the phosphorylation of a substrate by recombinant human GSK-3β.

Protocol Outline:

-

Recombinant human GSK-3β is incubated with a specific substrate, such as a synthetic peptide derived from glycogen synthase or eIF2B, in the presence of [γ-³³P]ATP.

-

Varying concentrations of AR-A014418 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, often using methods like binding to phosphocellulose paper or scintillation proximity assay (SPA) beads.

-

The amount of incorporated radioactivity, which is proportional to the kinase activity, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tau Phosphorylation Assay

Principle: This assay assesses the ability of AR-A014418 to inhibit GSK-3β activity within a cellular context by measuring the phosphorylation of its downstream substrate, the tau protein.

Protocol Outline:

-

Cells stably expressing human four-repeat tau protein (e.g., 3T3 fibroblasts) are cultured.

-

The cells are treated with various concentrations of AR-A014418 for a specified duration.

-

Following treatment, the cells are lysed, and the total protein is extracted.

-

The phosphorylation status of tau at a GSK-3 specific site (e.g., Ser-396) is determined by Western blotting using a phospho-specific antibody.

-

The total tau levels are also measured as a loading control.

-

The intensity of the bands is quantified, and the IC50 for the inhibition of tau phosphorylation is determined.

Mechanism of Action: ATP-Competitive Inhibition

AR-A014418 functions as an ATP-competitive inhibitor of GSK-3β. This means it binds to the ATP-binding pocket of the enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. Kinetic studies, such as double-reciprocal plots of enzyme activity at varying ATP and inhibitor concentrations, have confirmed this mechanism.

Signaling Pathways

AR-A014418's inhibition of GSK-3β impacts several critical signaling pathways.

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of AR-A014418.

Therapeutic Potential

The ability of AR-A014418 to potently and selectively inhibit GSK-3β has positioned it as a lead compound for the development of therapeutics for various diseases.

-

Neurodegenerative Diseases: By inhibiting tau hyperphosphorylation and protecting against β-amyloid-induced neurodegeneration, AR-A014418 shows promise for Alzheimer's disease and other tauopathies.

-

Neuropathic Pain: Studies have shown that AR-A014418 can alleviate neuropathic pain in animal models, possibly by reducing pro-inflammatory cytokines.

-

Cancer: AR-A014418 has been shown to suppress the growth of certain cancer cells, such as neuroblastoma and pancreatic cancer, by modulating pathways like Notch and β-catenin signaling.

-

Bipolar Disorder: The inhibitory effect on GSK-3, a target of lithium, suggests potential antidepressant-like effects, making it a candidate for treating bipolar disorder.

Conclusion

AR-A014418 is a well-characterized, potent, and selective inhibitor of GSK-3β. Its straightforward synthesis and high specificity make it an invaluable tool for both basic research into GSK-3β signaling and as a foundational molecule for the development of novel therapeutics. This guide provides core technical information to aid researchers and drug development professionals in their work with this important compound.

References

- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of AR-A014418 in Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Glycogen synthase kinase-3 beta (GSK-3β) is a primary kinase responsible for this aberrant phosphorylation. AR-A014418, a potent and selective ATP-competitive inhibitor of GSK-3β, has emerged as a critical research tool and potential therapeutic agent for mitigating tau pathology. This technical guide provides an in-depth overview of the role of AR-A014418 in the context of tau phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Tau is a natively unfolded protein that binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton. In tauopathies, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, followed by aggregation into insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). This process disrupts normal neuronal function and contributes to neurodegeneration.

Glycogen synthase kinase-3 beta (GSK-3β) is a proline-directed serine/threonine kinase that is constitutively active in cells. Its activity is tightly regulated by upstream signaling pathways, such as the insulin/PI3K/Akt pathway. In the context of Alzheimer's disease, GSK-3β is implicated in both the amyloid cascade, through its effects on amyloid precursor protein (APP) processing, and in the hyperphosphorylation of tau.

AR-A014418 is a thiazole derivative identified as a highly selective inhibitor of GSK-3β. It exhibits an IC50 of 104 ± 27 nM for GSK-3β and shows minimal inhibition against a panel of other kinases, making it a valuable tool for specifically investigating the role of GSK-3β in cellular processes.[1] This guide will delve into the specific effects of AR-A014418 on tau phosphorylation, providing a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects of AR-A014418 on Tau Phosphorylation

The following tables summarize the quantitative data from key studies investigating the efficacy of AR-A014418 in reducing tau phosphorylation in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Tau Phosphorylation by AR-A014418 in a Cellular Model

| Cell Line | Tau Phosphorylation Site | Treatment Concentration | % Reduction in Phosphorylation (relative to control) | Measurement Method |

| SH-SY5Y-TMHT441 | Thr231 | 10 µM | 16% | Mesoscale Discovery |

| SH-SY5Y-TMHT441 | Ser396 | 10 µM | 29% | Mesoscale Discovery |

Data extracted from a study on stably transfected SH-SY5Y cells expressing mutated human tau (TMHT441).[2] The study also noted that AR-A014418 had no significant effect on Thr181 phosphorylation.[2]

Table 2: In Vivo Efficacy of AR-A014418 in a Tauopathy Mouse Model

| Animal Model | Treatment | Outcome Measure | Result |

| JNPL3 (P301L human tau) | 30 µmol/kg AR-A014418, twice daily for 1 month | Insoluble tau levels in the brainstem | Significant reduction (P < 0.05) compared to vehicle-treated animals |

This in vivo study demonstrates the potential of AR-A014418 to reduce the accumulation of pathological, insoluble tau aggregates in a relevant animal model of tauopathy.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on AR-A014418 and tau phosphorylation.

In Vitro Inhibition of Tau Phosphorylation in SH-SY5Y Cells

This protocol is based on methodologies used to assess the effect of GSK-3β inhibitors on tau phosphorylation in a human neuroblastoma cell line.

3.1.1. Cell Culture and Treatment

-

Culture SH-SY5Y cells, stably transfected with a human tau construct (e.g., TMHT441), in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

-

Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Prepare a stock solution of AR-A014418 in DMSO.

-

Dilute the AR-A014418 stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO alone).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AR-A014418 or vehicle.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

3.1.2. Protein Extraction and Quantification

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3.1.3. Western Blotting for Phospho- and Total Tau

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific phospho-tau sites (e.g., anti-pTau-Ser396, anti-pTau-Thr231) and total tau (e.g., Tau-5) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal for each sample.

In Vivo Assessment of AR-A014418 in a Tauopathy Mouse Model (JNPL3)

This protocol is based on the study that evaluated the effect of AR-A014418 on tau pathology in the JNPL3 transgenic mouse model, which expresses human tau with the P301L mutation.[3]

3.2.1. Animal Model and Treatment

-

Use female JNPL3 transgenic mice, which develop age-dependent motor deficits and tau pathology.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Prepare the dosing solution of AR-A014418 by reconstituting it in a vehicle of 40% PEG400 and 40% dimethylamine/water.

-

Administer AR-A014418 at a concentration of 30 µmol/kg via oral gavage twice daily for a period of one month.

-

Administer the vehicle solution to a control group of JNPL3 mice following the same dosing schedule.

3.2.2. Tissue Collection and Processing

-

At the end of the treatment period, euthanize the mice according to approved animal welfare guidelines.

-

Perfuse the animals with ice-cold saline.

-

Dissect the brain and isolate specific regions of interest, such as the brainstem and cortex.

-

For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

3.2.3. Sarkosyl-Insoluble Tau Extraction

-

Homogenize the brain tissue in a high-salt buffer.

-

Centrifuge the homogenate at high speed.

-

Incubate the supernatant with 1% Sarkosyl for 1 hour at room temperature with gentle agitation.

-

Ultracentrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

The resulting pellet contains the Sarkosyl-insoluble, aggregated tau.

-

Wash the pellet with buffer and resuspend it in a suitable buffer for further analysis.

3.2.4. Western Blotting for Insoluble Tau

-

Perform Western blotting on the Sarkosyl-insoluble fractions as described in section 3.1.3.

-

Use antibodies that recognize total human tau (e.g., CP27) and specific phospho-tau epitopes to assess the levels of aggregated and hyperphosphorylated tau.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: GSK-3β signaling pathway in tau phosphorylation and the inhibitory action of AR-A014418.

Caption: In vitro experimental workflow for assessing the effect of AR-A014418 on tau phosphorylation.

Caption: In vivo experimental workflow for evaluating AR-A014418 in a tauopathy mouse model.

Conclusion

AR-A014418 serves as a specific and potent inhibitor of GSK-3β, effectively reducing the hyperphosphorylation of tau in both cellular and animal models of tauopathy. The data presented in this guide highlight its utility in dissecting the role of GSK-3β in the pathological cascade of neurodegenerative diseases. The detailed experimental protocols provide a framework for researchers to investigate the effects of AR-A014418 and other potential therapeutic compounds. The signaling pathway and workflow diagrams offer a clear visual representation of the scientific principles and experimental designs involved in this area of research. Further investigation, particularly utilizing quantitative mass spectrometry, will be crucial to fully elucidate the complete profile of tau phosphorylation sites affected by AR-A014418 and to advance the development of GSK-3β inhibitors as a therapeutic strategy for tauopathies.

References

Unraveling the Specificity of AR-A014418 for GSK-3: A Structural and Methodological Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the selectivity of AR-A014418, a potent and specific inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to illuminate the precise molecular interactions that govern this selectivity.

Executive Summary

AR-A014418 is an ATP-competitive inhibitor of GSK-3 with significant therapeutic potential in neurodegenerative diseases and other conditions where GSK-3 is implicated.[1][2][3] Its high degree of selectivity for GSK-3 over other kinases, particularly closely related ones such as cyclin-dependent kinase 2 (cdk2) and cdk5, is a critical attribute for its pharmacological profile.[1][4] This selectivity is rooted in specific hydrogen bond interactions within the ATP-binding pocket of GSK-3β, as revealed by co-crystallization studies. This guide will dissect the structural determinants of this specificity and provide a comprehensive overview of the experimental protocols used to characterize this inhibitor.

Quantitative Analysis of AR-A014418 Inhibition

The inhibitory potency and selectivity of AR-A014418 have been quantified through various in vitro assays. The following tables summarize the key data, offering a clear comparison of its activity against GSK-3 and other kinases.

| Parameter | GSK-3 | Reference(s) |

| IC₅₀ | 104 ± 27 nM | |

| Kᵢ | 38 nM |

Table 1: Inhibitory constants of AR-A014418 for GSK-3.

| Kinase | IC₅₀ (µM) | Reference(s) |

| cdk2 | > 100 | |

| cdk5 | > 100 | |

| 26 Other Kinases | No significant inhibition at 10 µM |

Table 2: Selectivity profile of AR-A014418 against other kinases.

The Structural Basis of Selectivity

The high selectivity of AR-A014418 for GSK-3 is primarily attributed to its unique interactions within the ATP-binding pocket of the enzyme. Co-crystallization studies with GSK-3β have provided a detailed atomic-level view of this binding.

AR-A014418 binds to the hinge region of GSK-3β, forming three critical hydrogen bonds with the backbone atoms of Proline 136 and Valine 135 . This interaction pattern is distinct from how inhibitors bind to other kinases like cdk2, where the residue corresponding to Valine 135 is larger, creating steric hindrance that prevents favorable binding of AR-A014418.

Key Signaling Pathways Modulated by AR-A014418

By inhibiting GSK-3, AR-A014418 influences several downstream signaling pathways implicated in cellular processes such as tau phosphorylation and cell survival.

One of the most well-characterized effects of GSK-3 inhibition by AR-A014418 is the reduction of tau phosphorylation at GSK-3 specific sites, such as Ser-396. This is particularly relevant in the context of Alzheimer's disease, where hyperphosphorylated tau is a pathological hallmark.

Furthermore, AR-A014418 has been shown to protect neuronal cells from apoptosis by modulating the PI3K/Akt survival pathway. GSK-3 is a negative regulator of this pathway, and its inhibition by AR-A014418 promotes cell survival.

Experimental Protocols

The characterization of AR-A014418's selectivity and mechanism of action relies on a suite of robust experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of AR-A014418 to inhibit the phosphorylation of a substrate by GSK-3.

-

Reagent Preparation :

-

Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol.

-

Substrate: Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL) at a final concentration of 2 µM.

-

Enzyme: Recombinant human GSK-3 (equal mix of α and β isoforms).

-

Radiolabel: [γ-³³P]ATP.

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads.

-

-

Assay Procedure :

-

In a microtiter plate, combine the assay buffer, GSK-3 enzyme, and varying concentrations of AR-A014418.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (final concentration 1 µM).

-

Incubate for 20 minutes at room temperature.

-

Terminate the reaction by adding the stop solution.

-

After 6 hours, determine the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of AR-A014418 relative to a vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Cellular Tau Phosphorylation Assay

This cell-based assay assesses the ability of AR-A014418 to inhibit GSK-3 activity in a cellular context.

-

Cell Culture :

-

Use a suitable cell line (e.g., 3T3 fibroblasts) stably expressing human four-repeat tau protein.

-

Culture cells to an appropriate confluency.

-

-

Treatment :

-

Treat the cells with varying concentrations of AR-A014418 for a specified period.

-

-

Lysis and Western Blotting :

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for tau phosphorylated at Ser-396 and a primary antibody for total tau.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

-

Data Analysis :

-

Quantify the band intensities for phosphorylated tau and total tau.

-

Normalize the phosphorylated tau signal to the total tau signal.

-

Determine the IC₅₀ for the inhibition of tau phosphorylation.

-

Conclusion

The selectivity of AR-A014418 for GSK-3 is a well-defined process, underpinned by specific molecular interactions within the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of GSK-3 inhibitors. A thorough understanding of both the structural basis of selectivity and the methodologies used for its characterization is paramount for advancing the therapeutic application of compounds like AR-A014418.

References

- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Role of AR-A000002 in Attenuating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] This process is largely mediated by the activation of glial cells, such as microglia and astrocytes, which upon stimulation release a cascade of pro-inflammatory cytokines and other neurotoxic molecules.[2] Glycogen synthase kinase 3 beta (GSK-3β) has emerged as a key regulator of these inflammatory pathways. This technical guide explores the potential of AR-A000002, a selective GSK-3β inhibitor, in mitigating neuroinflammation. While direct studies on AR-A000002 in neuroinflammation are limited, this document extrapolates its likely effects based on the well-documented role of GSK-3β and the observed impacts of other specific GSK-3β inhibitors. This guide provides an in-depth overview of the underlying signaling pathways, quantitative data on the anti-inflammatory effects of GSK-3β inhibition, and detailed experimental protocols for researchers investigating novel anti-neuroinflammatory therapeutics.

Introduction: GSK-3β as a Key Modulator of Neuroinflammation

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. In the central nervous system (CNS), GSK-3β is implicated in the regulation of immune responses. Overactivity of GSK-3β is associated with the promotion of neuroinflammation through the potentiation of pro-inflammatory signaling cascades in microglia and astrocytes.

Microglia, the resident immune cells of the CNS, are primary drivers of the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, microglia transition to a pro-inflammatory M1 phenotype. This activation leads to the release of neurotoxic mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as reactive oxygen species. GSK-3β has been shown to be a critical component in the signaling pathways that lead to this M1 polarization and the subsequent production of inflammatory cytokines.

Inhibition of GSK-3β, therefore, presents a promising therapeutic strategy for a range of neurological disorders characterized by a significant neuroinflammatory component. By suppressing GSK-3β activity, it is possible to shift the balance from a pro-inflammatory to an anti-inflammatory microenvironment, thereby protecting neurons from damage and supporting CNS homeostasis.

Quantitative Effects of GSK-3β Inhibition on Neuroinflammatory Markers

While specific data for AR-A000002 is not extensively available in the public domain, the effects of other potent GSK-3β inhibitors on key neuroinflammatory markers provide a strong indication of its potential therapeutic efficacy. The following tables summarize quantitative data from studies on various GSK-3β inhibitors.

Table 1: Effect of GSK-3β Inhibitors on Pro-inflammatory Cytokine Production

| GSK-3β Inhibitor | Cell Type | Stimulant | Cytokine Measured | Concentration of Inhibitor | % Reduction in Cytokine Level | Reference |

| Compound 36 | Microglia | LPS | TNF-α | 10 µM | Significant reduction | |

| Compound 36 | Microglia | LPS | IL-6 | 10 µM | Significant reduction | |

| SB216763 | Primary Microglia | Ischemia | Inflammatory Response | Not specified | Significantly decreased |

Table 2: Effect of GSK-3β Inhibitors on Other Inflammatory Mediators

| GSK-3β Inhibitor | Cell Type | Stimulant | Mediator Measured | Concentration of Inhibitor | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 36 | Microglia | LPS | Nitric Oxide (NO) | 10 µM | Significantly reduced | |

Signaling Pathways Modulated by AR-A000002

AR-A000002, by inhibiting GSK-3β, is predicted to modulate key signaling pathways that are central to the neuroinflammatory response. These include the NF-κB and CREB signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. GSK-3β has been shown to positively regulate the NF-κB pathway, and its inhibition leads to a dampening of this pro-inflammatory signaling cascade.

The CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that, in contrast to NF-κB, is often associated with anti-inflammatory and neuroprotective effects. Activation of CREB, typically through phosphorylation, can lead to the transcription of genes that suppress inflammation and promote neuronal survival. GSK-3β is known to negatively regulate CREB activity. Therefore, inhibition of GSK-3β by compounds like AR-A000002 is expected to enhance CREB-mediated transcription of anti-inflammatory and neuroprotective genes.

Experimental Protocols for Assessing Anti-Neuroinflammatory Effects

To evaluate the efficacy of AR-A000002 or other potential anti-neuroinflammatory compounds, a series of well-established in vitro and in vivo experimental protocols can be employed.

In Vitro Model of Neuroinflammation

A common in vitro model utilizes primary glial cell cultures or immortalized cell lines like BV-2 microglia, stimulated with LPS to induce an inflammatory response.

Protocol 1: Primary Glial Cell Culture and LPS Stimulation

-

Isolation of Primary Glial Cells:

-

Isolate cortices from neonatal mouse or rat pups (P0-P3) in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue and enzymatically digest with Trypsin-EDTA and DNase I.

-

Gently triturate the tissue to create a single-cell suspension.

-

Plate the cells in poly-D-lysine coated flasks in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

After 7-10 days, a mixed glial culture is established. To isolate microglia, shake the flasks on an orbital shaker. For astrocytes, the remaining adherent cells can be further purified.

-

-

Cell Plating and Treatment:

-

Plate the isolated microglia or astrocytes in 24-well plates.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of AR-A000002 or a vehicle control (e.g., DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for gene expression analysis or 24 hours for cytokine secretion analysis).

-

-

Assessment of Inflammatory Markers:

-

ELISA for Cytokine Secretion: Collect the cell culture supernatant and perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of secreted cytokines such as TNF-α, IL-6, and IL-1β.

-

Quantitative PCR (qPCR) for Gene Expression: Lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to measure the mRNA expression levels of inflammatory genes.

-

Immunocytochemistry: Fix the cells and perform immunofluorescent staining for markers of microglial activation (e.g., Iba1, CD68) or astrocyte reactivity (e.g., GFAP).

-

In Vivo Models of Neuroinflammation

To validate the in vitro findings, in vivo models are crucial. A commonly used model involves the systemic administration of LPS to induce a neuroinflammatory response in rodents.

Protocol 2: LPS-Induced Neuroinflammation in Mice

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

Treatment: Administer AR-A000002 or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Neuroinflammation: After a pre-treatment period, induce systemic inflammation by intraperitoneal injection of LPS.

-

Tissue Collection and Analysis: At a designated time point post-LPS injection, euthanize the animals and collect brain tissue.

-

Immunohistochemistry: Perfuse the animals and prepare brain sections for immunohistochemical staining of microglial and astrocytic markers (Iba1, GFAP) and pro-inflammatory cytokines.

-

Cytokine Measurement: Homogenize brain tissue to measure cytokine levels using ELISA or multiplex assays.

-

Gene Expression Analysis: Extract RNA from specific brain regions for qPCR analysis of inflammatory gene expression.

-

Conclusion and Future Directions

The inhibition of GSK-3β represents a highly promising strategy for the development of novel therapeutics for neuroinflammatory disorders. Based on the known functions of GSK-3β and the effects of other inhibitors, AR-A000002 is poised to be an effective modulator of neuroinflammation, primarily through the suppression of the NF-κB pathway and the potentiation of CREB-mediated neuroprotective mechanisms.

Future research should focus on direct in vitro and in vivo studies of AR-A000002 to confirm these predicted effects and to establish a detailed dose-response relationship. Furthermore, exploring the efficacy of AR-A000002 in more complex disease models, such as transgenic mouse models of Alzheimer's disease, will be crucial in advancing this compound towards clinical applications. The development of targeted and potent GSK-3β inhibitors like AR-A000002 holds significant potential for the treatment of a wide range of debilitating neurological conditions.

References

- 1. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of AR-A014418: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and its effects in various in vitro and in vivo models. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are illustrated. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, oncology, and drug development.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, bipolar disorder, cancer, and diabetes.[2][3] AR-A014418 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GSK-3 due to its high selectivity.[3] This document synthesizes the current knowledge on the pharmacological characteristics of AR-A014418.

Mechanism of Action

AR-A014418 functions as an ATP-competitive inhibitor of GSK-3.[3] This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. Co-crystallization studies with GSK-3β have revealed that AR-A014418 interacts with key residues within the ATP-binding site, providing a structural basis for its inhibitory activity and selectivity. Kinetic studies have confirmed this competitive inhibition with respect to ATP.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-A014418, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Target | Value | Species | Assay Conditions | Reference(s) |

| IC50 | GSK-3 | 104 ± 27 nM | Human (recombinant) | Cell-free kinase assay | |

| Ki | GSK-3β | 38 nM | Human (recombinant) | Cell-free kinase assay, competitive with ATP | |

| IC50 | Tau Phosphorylation (Ser-396) | 2.7 µM | 3T3 cells expressing human tau | Cell-based assay | |

| IC50 | cdk2 | >100 µM | Not specified | Cell-free kinase assay | |

| IC50 | cdk5 | >100 µM | Not specified | Cell-free kinase assay |

Table 2: In Vivo Efficacy and Dosing

| Animal Model | Effect | Dosage | Administration Route | Reference(s) |

| ALS Mouse Model (G93A mutant SOD1) | Delayed symptom onset, improved motor activity | 0-4 mg/kg | Intraperitoneal (i.p.) | |

| Rat Forced Swim Test | Reduced immobility time (antidepressant-like effect) | 30 µmol/kg | Intraperitoneal (i.p.) | |

| Mouse Neuropathic Pain Model (PSNL) | Reduced mechanical and cold hyperalgesia | 0.01-1 mg/kg | Intraperitoneal (i.p.) | |

| Alzheimer's Disease Mouse Model (APP23/PS45) | Reduced neuritic plaque formation, alleviated memory deficits | 5 mg/kg | Not specified | |

| Pancreatic Cancer Xenograft | Suppression of tumor growth | Not specified | Not specified |

Signaling Pathways Modulated by AR-A014418

AR-A014418, through its inhibition of GSK-3, modulates several key signaling pathways implicated in various physiological and pathological processes.

PI3K/Akt/GSK-3 Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Akt (also known as Protein Kinase B) phosphorylates and inactivates GSK-3. AR-A014418 can protect cells from death induced by the inhibition of this pathway.

Wnt/β-catenin Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by AR-A014418 leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.

Notch Signaling Pathway

In some cancers, such as pancreatic cancer, GSK-3α has been shown to stabilize the Notch1 intracellular domain, promoting cell proliferation. AR-A014418 can suppress pancreatic cancer cell growth by reducing GSK-3α mediated Notch1 expression.

Experimental Protocols

Detailed methodologies for key experiments cited in this document are provided below.

GSK-3 Kinase Assay (Scintillation Proximity Assay)

This assay measures the ability of AR-A014418 to inhibit the phosphorylation of a peptide substrate by recombinant human GSK-3.

-

Materials:

-

Recombinant human GSK-3 (equal mix of α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-33P]ATP

-

Unlabeled ATP

-

AR-A014418 at various concentrations

-

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg of bovine serum albumin/25 µl.

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidin-coated SPA beads.

-

Clear-bottomed microtiter plates.

-

Liquid scintillation counter.

-

-

Procedure:

-

Competition experiments are performed in duplicate with 10 concentrations of the inhibitor.

-

Add 6 milliunits of recombinant human GSK-3 and 2 µM of the biotinylated peptide substrate to the assay buffer in the microtiter plate wells.

-

Add varying concentrations of AR-A014418 or vehicle (DMSO) to the wells.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of 0.04 µCi of [γ-33P]ATP and unlabeled ATP to a final concentration of 1 µM in a 50 mM Mg(Ac)2 solution. The final assay volume is 25 µl.

-

Incubate for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 µl of stop solution.

-

After 6 hours, determine the radioactivity using a liquid scintillation counter.

-

Analyze inhibition curves using non-linear regression to determine the IC50 value.

-

Cell Viability Assay (Calcein-AM/Propidium Iodide Staining)

This assay assesses the protective effect of AR-A014418 against cell death induced by PI3K pathway inhibition.

-

Materials:

-

N2A neuroblastoma cells

-

LY-294002 (PI3K inhibitor)

-

AR-A014418

-

Calcein-AM

-

Propidium Iodide (PI)

-

Hanks' buffered saline solution (HBSS) with 2 mM CaCl2

-

Fluorescence microscope

-

-

Procedure:

-

Culture N2A cells for 2 days.

-

Treat the cells with 50 µM LY-294002 in the presence of AR-A014418 or vehicle (DMSO) for 24 hours.

-

Incubate the cells for 30 minutes with 2 µM PI and 1 µM calcein-AM.

-

Rinse the cultures three times with HBSS containing 2 mM CaCl2.

-

Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (calcein), and dead cells will fluoresce red (PI).

-

Analyze at least three random fields per well to quantify the number of live and dead cells.

-

Express cell death as the percentage of PI-positive cells relative to the total number of cells.

-

Western Blot Analysis for Protein Phosphorylation and Expression

This technique is used to determine the levels of phosphorylated and total proteins in cell lysates following treatment with AR-A014418.

-

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa2, PANC-1, BxPC-3)

-

AR-A014418

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-GSK-3α/β, anti-total-GSK-3α/β, anti-Notch1, anti-β-catenin)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Treat pancreatic cancer cells with varying concentrations of AR-A014418 (0-20 µM).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

-

In Vitro and In Vivo Effects

In Vitro Effects

-

Inhibition of Tau Phosphorylation: AR-A014418 inhibits the phosphorylation of tau protein at GSK-3 specific sites in cell models. This is significant for Alzheimer's disease research, as hyperphosphorylated tau is a major component of neurofibrillary tangles.

-

Neuroprotection: The compound protects neuronal cells from apoptosis induced by the inhibition of the PI3K/Akt survival pathway. It also inhibits neurodegeneration mediated by β-amyloid peptide in hippocampal slices.

-

Anti-cancer Activity: AR-A014418 has been shown to suppress the growth of various cancer cells, including pancreatic cancer and neuroblastoma, by inducing apoptosis and modulating signaling pathways like Notch and Wnt/β-catenin.

In Vivo Effects

-

Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, AR-A014418 has been shown to reduce the formation of neuritic plaques and alleviate memory deficits. It also reduces the levels of aggregated insoluble tau in the brainstem of another mouse model.

-

Antidepressant-like Effects: In animal models of depression, such as the forced swim test in rats, AR-A014418 exhibits antidepressant-like effects by reducing immobility time.

-

Analgesic Effects: In a mouse model of neuropathic pain, AR-A014418 produces significant antihyperalgesic effects, suggesting a role for GSK-3 in chronic pain. This effect may be mediated by a reduction in pro-inflammatory cytokines and modulation of serotonergic and catecholaminergic pathways.

-

Neurogenesis: While not extensively detailed in the provided context, GSK-3 inhibition is generally known to promote neurogenesis.

Selectivity Profile

AR-A014418 demonstrates high selectivity for GSK-3 over a panel of other kinases. It does not significantly inhibit closely related kinases such as cyclin-dependent kinase 2 (cdk2) or cyclin-dependent kinase 5 (cdk5), even at concentrations up to 100 µM. This selectivity makes it a valuable tool for specifically probing the functions of GSK-3.

Conclusion

AR-A014418 is a well-characterized, potent, and selective inhibitor of GSK-3. Its ability to modulate key signaling pathways and its efficacy in various preclinical models of disease highlight its importance as a research tool and a potential starting point for the development of therapeutic agents. This technical guide provides a comprehensive summary of its pharmacological profile, intended to aid researchers in designing and interpreting experiments utilizing this compound.

References

The GSK-3β Inhibitor AR-A 2: A Technical Guide to its Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-A 2, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has emerged as a significant modulator of apoptosis, the body's programmed cell death mechanism. This technical guide provides an in-depth analysis of the core mechanisms by which this compound induces apoptosis, with a particular focus on its impact on cancer cells. Through the inhibition of GSK-3β, this compound influences critical signaling pathways, notably the Notch and NF-κB pathways, leading to the activation of the apoptotic cascade. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling events to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Apoptosis

Apoptosis is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade cell death and proliferate uncontrollably. Small molecule inhibitors that can reinstate this process are of significant therapeutic interest. This compound (also known as AR-A014418) is an ATP-competitive inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including cell survival and proliferation. By targeting GSK-3β, this compound effectively triggers apoptotic cell death in various cancer models, making it a promising candidate for further investigation.

Quantitative Impact of this compound on Apoptosis

The pro-apoptotic activity of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value | Reference |

| GSK-3 Kinase Inhibition (IC50) | Recombinant Human GSK-3 | 104 nM | [1] |

| Cell Viability Reduction (IC50) | HCT 116 (Colon Cancer) | ~15 µM (at 120h) | [2] |

| RKO (Colon Cancer) | ~18 µM (at 120h) | [2] | |

| MDA-MB-435S (Melanoma) | ~12 µM (at 120h) | [2] | |

| KPK13 (Colon Cancer) | > 20 µM (at 120h) | [2] | |

| SUIT-2 (Pancreatic Cancer) | > 20 µM (at 120h) |

Table 2: Induction of Apoptotic Markers by this compound in Pancreatic Cancer Cells

| Cell Line | Treatment | Marker | Observation | Reference |

| MiaPaCa-2, PANC-1, BxPC-3 | This compound (0-20 µM) | Cleaved Caspase-3/7 | Dose-dependent increase |

Core Signaling Pathways Modulated by this compound

This compound-induced apoptosis is primarily mediated through the inhibition of GSK-3β, which in turn modulates downstream signaling pathways critical for cell survival.

The Notch Signaling Pathway

In pancreatic cancer, GSK-3α has been shown to stabilize the Notch1 intracellular domain (NICD). By inhibiting GSK-3, this compound leads to a reduction in Notch1 levels. The downregulation of Notch1 signaling, a pathway often implicated in cancer cell proliferation and survival, is a key mechanism by which this compound promotes apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, constitutive NF-κB activation promotes cell survival and resistance to apoptosis. GSK-3β can positively regulate NF-κB activity. Inhibition of GSK-3β by this compound has been shown to suppress the NF-κB signaling pathway, leading to a decrease in the expression of anti-apoptotic proteins and subsequently inducing apoptosis.

Experimental Protocols

This section outlines the key experimental methodologies employed to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., MiaPaCa-2, PANC-1, BxPC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for specified durations (e.g., 48 and 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis and related signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Notch1, HES-1, p-GSK-3β, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant potential as a pro-apoptotic agent in cancer therapy. Its mechanism of action, centered on the inhibition of GSK-3β, leads to the beneficial modulation of key cancer-related signaling pathways, including Notch and NF-κB. The data presented in this guide highlight the dose-dependent efficacy of this compound in reducing cancer cell viability and inducing apoptosis.

Future research should focus on obtaining more extensive quantitative data on apoptosis induction across a wider range of cancer types. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a whole-organism context. Furthermore, exploring potential synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies for cancer treatment. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of GSK-3β inhibitors like this compound.

References

The Downstream Effects of AR-A014418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction